molecular formula C11H16N2O B3316273 N-[4-(1-aminoethyl)phenyl]propanamide CAS No. 953724-47-5

N-[4-(1-aminoethyl)phenyl]propanamide

Cat. No. B3316273
CAS RN: 953724-47-5
M. Wt: 192.26 g/mol
InChI Key: BWTIUPUITBLRGP-UHFFFAOYSA-N
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Description

N-[4-(1-aminoethyl)phenyl]propanamide, otherwise known as N-ethyl-4-phenylpiperidin-4-amine (EPPA), is an amide derivative of 4-phenylpiperidine and is commonly used in scientific research. It is a white crystalline solid with a melting point of 125-126°C and is soluble in water, alcohol, and other organic solvents. EPPA is a potent agonist of the serotonin 5-HT2A receptor and has been studied for its potential therapeutic applications.

Scientific Research Applications

Pharmacokinetics and Metabolism

A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) in rats provided insights into the molecular properties and intensive metabolic profile of propanamide derivatives. It highlighted the compound's low clearance, moderate volume of distribution, and extensive metabolism, which are crucial for preclinical development (Wu et al., 2006).

Anticonvulsant Activity

Research into N-phenyl-propanamide and -butanamide derivatives has shown promising results for the development of new hybrid anticonvulsant agents. These compounds, closely related to clinically relevant antiepileptic drugs, displayed broad spectra of activity in preclinical seizure models (Kamiński et al., 2016).

Anticancer Activity

The synthesis and evaluation of various N-(substituted-phenyl)-propanamides for their potential as tyrosinase and melanin inhibitors have been explored. These compounds have shown significant cytotoxicity against cancer cell lines, suggesting their potential for the development of depigmentation drugs with minimal side effects (Raza et al., 2019).

Malaria Treatment

A phenotypic hit optimization based on an aminoacetamide scaffold led to the development of a compound with low-nanomolar activity against the malaria parasite. This research underscores the potential of substituted aminoacetamides as novel leads for malaria treatment, highlighting their antimalarial potency and selectivity (Norcross et al., 2019).

properties

IUPAC Name

N-[4-(1-aminoethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-11(14)13-10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTIUPUITBLRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-aminoethyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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